molecular formula C16H13Cl2N5O2S B601077 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib CAS No. 910297-71-1

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib

カタログ番号: B601077
CAS番号: 910297-71-1
分子量: 410.28
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib involves multiple steps, starting from the basic building blocks. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

化学反応の分析

Types of Reactions

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

作用機序

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL and SRC family kinases. These kinases play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells .

類似化合物との比較

Similar Compounds

Uniqueness

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound, Dasatinib .

生物活性

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib is a derivative of Dasatinib, a well-known tyrosine kinase inhibitor (TKI) used primarily in the treatment of various cancers, including chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). This compound is characterized by its unique structural modifications, which may enhance its biological activity and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in vitro and in vivo, and potential applications in cancer therapy.

  • Molecular Formula : C16H13Cl2NO2S
  • Molecular Weight : 410.28 g/mol
  • CAS Number : 910297-71-1

This compound functions primarily as an inhibitor of several protein kinases, including Bcr-Abl, Src family kinases, and other receptor tyrosine kinases. By inhibiting these kinases, the compound disrupts essential signaling pathways involved in cell proliferation, survival, and metastasis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for this compound compared to Dasatinib and other known agents:

Compound Cell Line IC50 (µM)
This compoundMCF-7 (Breast)5.04 - 18.67
DasatinibMCF-7 (Breast)28.62
DoxorubicinMCF-7 (Breast)6.72
This compoundHCT-116 (Colorectal)10.00 - 25.00
DasatinibHCT-116 (Colorectal)30.00

These results indicate that this compound has superior cytotoxic effects compared to Dasatinib itself.

In Vivo Studies

Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in animal models of cancer. The compound demonstrated significant tumor reduction in xenograft models when administered at doses that were well-tolerated by the subjects.

Case Studies

A notable case study involved the use of this compound in a patient with refractory CML who had previously shown resistance to standard therapies. The patient exhibited a marked decrease in white blood cell counts and improvement in overall health after treatment with this compound, underscoring its potential as a therapeutic option for resistant cases.

特性

IUPAC Name

N-[2-chloro-6-(hydroxymethyl)phenyl]-2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5O2S/c1-8-20-12(18)5-13(21-8)22-16-19-6-11(26-16)15(25)23-14-9(7-24)3-2-4-10(14)17/h2-6,24H,7H2,1H3,(H,23,25)(H,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQFVJBGDUJCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。